2-Aminopyrimidine-5-carboximidamide

Catalog No.
S13619841
CAS No.
M.F
C5H7N5
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminopyrimidine-5-carboximidamide

Product Name

2-Aminopyrimidine-5-carboximidamide

IUPAC Name

2-aminopyrimidine-5-carboximidamide

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C5H7N5/c6-4(7)3-1-9-5(8)10-2-3/h1-2H,(H3,6,7)(H2,8,9,10)

InChI Key

LBDDRVHQDJXAAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N)C(=N)N

2-Aminopyrimidine-5-carboximidamide is an organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group and a carboximidamide functional group. The molecular formula for this compound is C5H7N5C_5H_7N_5, and it features a pyrimidine backbone, which is a six-membered ring containing four carbon atoms and two nitrogen atoms at the 1 and 3 positions. The presence of the amino group at the 2 position and the carboximidamide group at the 5 position contributes to its chemical reactivity and biological activity.

The chemical reactivity of 2-aminopyrimidine-5-carboximidamide is influenced by its functional groups. It can undergo various reactions such as:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Condensation Reactions: The carboximidamide group can engage in condensation reactions to form more complex molecules.
  • Cyclization: Under certain conditions, this compound may participate in cyclization reactions to form heterocyclic compounds.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties or different functionalities.

Research indicates that 2-aminopyrimidine-5-carboximidamide and its derivatives possess significant biological activities. They have been studied for their potential as:

  • Inhibitors of β-glucuronidase: This enzyme plays a role in various pathological conditions, including cancer and urinary tract infections. Some derivatives have shown promising inhibitory activity, suggesting therapeutic potential in treating these conditions .
  • Antimicrobial Agents: Certain derivatives have demonstrated antimicrobial properties, making them candidates for developing new antibiotics.

The biological activities of these compounds are often linked to their ability to interact with specific biological targets, such as enzymes or receptors.

Several synthetic methods have been developed for producing 2-aminopyrimidine-5-carboximidamide:

  • Solvent-Free Synthesis: A method utilizing chitosan as a catalyst has been reported, where guanidines and aldehydes react under mild conditions to yield derivatives of 2-aminopyrimidine-5-carbonitrile .
  • Fusion Method: This involves heating commercially available pyrimidine derivatives with amines in the presence of triethylamine without solvents, achieving high yields .
  • Hydrazine Reaction: Similar compounds have been synthesized by reacting 2-cyanopyridine with hydrazine under controlled conditions .

These methods highlight the versatility and efficiency of synthesizing derivatives of 2-aminopyrimidine-5-carboximidamide.

The applications of 2-aminopyrimidine-5-carboximidamide and its derivatives span various fields:

  • Pharmaceuticals: Due to their biological activity, these compounds are explored as potential drug candidates for treating infections and cancer.
  • Agriculture: Some derivatives may be used as agrochemicals due to their antimicrobial properties.
  • Material Science: The unique properties of these compounds allow them to be investigated for use in developing new materials with specific functionalities.

Interaction studies involving 2-aminopyrimidine-5-carboximidamide focus on its binding affinity with biological targets:

  • Molecular Docking Studies: These studies help predict how well the compound binds to enzymes like β-glucuronidase, providing insights into its potential efficacy as an inhibitor .
  • In Vitro Assays: Experimental evaluations have shown that certain derivatives exhibit stronger inhibitory effects compared to standard drugs, indicating their potential as more effective therapeutic agents .

Understanding these interactions is crucial for optimizing the design of new compounds with improved biological activity.

Several compounds share structural similarities with 2-aminopyrimidine-5-carboximidamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-AminopyrimidineC4H6N4C_4H_6N_4Lacks carboximidamide group; basic structure
4-AminopyrimidineC4H6N4C_4H_6N_4Amino group at the 4-position; different reactivity
2-Amino-4,6-dichloropyrimidineC4H3Cl2N4C_4H_3Cl_2N_4Halogenated version; altered biological activity
GuanidineC1H7N5C_1H_7N_5Simple structure; used in various synthesis reactions

Uniqueness

The uniqueness of 2-aminopyrimidine-5-carboximidamide lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties. Its ability to act as both a nucleophile and an inhibitor makes it a versatile compound for further research and application in medicinal chemistry.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-aminopyrimidine-5-carboximidamide, derived from the parent pyrimidine ring system. The numbering begins at the nitrogen atom in the pyrimidine ring, with the amino group (-NH₂) occupying position 2 and the carboximidamide group (-C(=NH)-NH₂) at position 5. This nomenclature aligns with IUPAC Rule C-141.3 for substituted pyrimidines, prioritizing functional groups in descending order of suffix priority (carboximidamide > amino).

The systematic name distinguishes it from structural analogs such as 2-aminopyrimidine-5-carboxamide (which contains a carbonyl group instead of an imine) and pyrimidine-2-carboximidamide (where substitution occurs at position 2 rather than 5). The carboximidamide group’s presence introduces unique electronic and steric properties, influencing tautomerism and reactivity.

Molecular Formula and Weight Analysis

The molecular formula of 2-aminopyrimidine-5-carboximidamide is C₅H₇N₅, calculated as follows:

  • Pyrimidine backbone: C₄H₄N₂
  • Amino group (-NH₂): +0C, +2H, +1N
  • Carboximidamide (-C(=NH)-NH₂): +1C, +1H, +2N

This yields a molecular weight of 137.15 g/mol (calculated as: (5 × 12.01) + (7 × 1.01) + (5 × 14.01)). Experimental mass spectrometry data for related compounds, such as pyrimidine-2-carboximidamide (C₅H₆N₄, MW 122.13 g/mol), corroborate the accuracy of this calculation. The carboximidamide group contributes to the compound’s polarity, with a computed topological polar surface area (TPSA) of 103 Ų, suggesting high solubility in polar solvents.

Structural Isomerism and Tautomeric Forms

The compound exhibits two primary forms of isomerism:

Tautomerism

The carboximidamide group (-C(=NH)-NH₂) exists in equilibrium with its tautomeric form, -C(NH₂)=NH, via proton transfer between the imine and amine nitrogens (Figure 1). This tautomerism is influenced by solvent polarity and pH, with the imine form predominating in non-aqueous media. Additionally, the amino group at position 2 may participate in ring-chain tautomerism, though this is less energetically favorable due to aromatic stabilization.

Resonance Stabilization

Delocalization of π-electrons across the pyrimidine ring and carboximidamide group enhances stability. The amino group at position 2 donates electron density into the ring, while the carboximidamide’s imine nitrogen withdraws electron density, creating a polarized electronic structure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Pyrimidine ring protons (H-4 and H-6): δ 8.2–8.5 ppm (doublets, J = 5–6 Hz).
    • Amino protons (-NH₂): δ 6.8–7.1 ppm (broad singlet, exchangeable).
    • Imine proton (=NH): δ 10.2–10.5 ppm (singlet).
  • ¹³C NMR:

    • C-5 (carboximidamide carbon): δ 165–170 ppm.
    • Pyrimidine carbons (C-2, C-4, C-6): δ 155–160 ppm.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • N-H stretches: 3350–3450 cm⁻¹ (amino and imine groups).
  • C=N stretches: 1640–1680 cm⁻¹ (pyrimidine ring and imine).
  • C-N stretches: 1250–1300 cm⁻¹.

Mass Spectrometry

The molecular ion peak appears at m/z *137. Fragmentation patterns include:

  • Loss of NH₂ (17 Da): m/z 120.
  • Cleavage of the carboximidamide group: m/z 93 (C₄H₅N₃⁺).

The synthesis of 2-aminopyrimidine-5-carboximidamide represents a significant area of research in heterocyclic chemistry, with various reaction pathways established for its preparation [2]. The selection of appropriate precursors plays a crucial role in determining the efficiency, yield, and purity of the final product [3]. Several synthetic routes have been developed, each with distinct advantages and limitations based on the starting materials employed [4].

Guanidine-Based Precursors

Guanidine derivatives serve as essential precursors for the synthesis of 2-aminopyrimidine-5-carboximidamide, providing the necessary nitrogen-containing framework [5]. The reaction typically involves the condensation of guanidine with appropriate carbonyl compounds to form the pyrimidine ring structure [6]. Guanidine hydrochloride and guanidine nitrate are commonly employed due to their stability and reactivity profiles [7]. These compounds react with aldehydes and cyanoketones in a controlled environment to yield the desired 2-aminopyrimidine scaffold [8].

The reaction pathway proceeds through an initial nucleophilic attack by guanidine on the carbonyl carbon, followed by cyclization to form the pyrimidine ring [9]. This mechanism involves the formation of imine intermediates that subsequently undergo intramolecular cyclization to establish the heterocyclic structure [10]. The carboximidamide functionality at the 5-position is typically introduced through appropriate functionalization of the precursors or through post-synthetic modifications [11].

Alternative Precursor Systems

Beyond guanidine-based approaches, several alternative precursor systems have been developed for the synthesis of 2-aminopyrimidine-5-carboximidamide [12]. These include:

  • Chalcone derivatives combined with guanidine hydrochloride, which undergo cyclization under microwave irradiation [13]
  • Aromatic aldehydes reacted with ethyl cyanoacetate and guanidine nitrate in aqueous media [14]
  • β-Chlorovinyl aldehydes condensed with guanidines in the presence of potassium carbonate [15]

The selection of these precursor systems depends on factors such as availability, cost, reaction conditions, and desired product purity [16]. Each system offers distinct advantages in terms of reaction time, yield, and environmental impact [17].

Reaction Pathway Analysis

The formation of 2-aminopyrimidine-5-carboximidamide follows several mechanistic pathways depending on the precursors employed [18]. Table 1 summarizes the major reaction pathways and their key characteristics.

Table 1: Reaction Pathways for 2-Aminopyrimidine-5-carboximidamide Synthesis

Reaction PathwayKey IntermediatesRate-Determining StepSelectivity FactorsOptimization Parameters
Guanidine-Aldehyde-Cyanoketone CondensationImine intermediate → CyclizationCyclizationSteric hindrance, Electronic effectsTemperature, Catalyst loading
Biginelli-type Multicomponent ReactionDihydropyrimidine → OxidationOxidative aromatizationCatalyst selectivityReaction time, Temperature
Knoevenagel-Addition-Cyclization SequenceKnoevenagel adduct → CyclizationRing closureBase strength, Solvent effectspH, Reaction time
Vilsmeier-Haack-Condensationβ-Chlorovinyl aldehyde → CondensationCondensationBase strength, TemperatureBase type, Solvent
Cascade [4+2] AnnulationDihydropyrimidine → AromatizationAnnulationOrbital symmetryReaction time, Temperature

The Guanidine-Aldehyde-Cyanoketone condensation pathway represents one of the most efficient routes, with cyclization typically serving as the rate-determining step [19]. The Biginelli-type multicomponent reaction offers advantages in terms of atom economy but may require additional oxidation steps to achieve the desired aromaticity [20]. The Knoevenagel-Addition-Cyclization sequence provides good control over regioselectivity but can be sensitive to base strength and solvent effects [21].

Solvent-Free Synthesis Optimization

The development of solvent-free methodologies for the synthesis of 2-aminopyrimidine-5-carboximidamide represents a significant advancement in green chemistry approaches [22]. These methods eliminate or substantially reduce the use of organic solvents, thereby minimizing environmental impact while often enhancing reaction efficiency [23].

Principles of Solvent-Free Synthesis

Solvent-free synthesis of 2-aminopyrimidine-5-carboximidamide operates on several key principles that contribute to its effectiveness [24]. The absence of solvent increases the concentration of reactants, often leading to enhanced reaction rates through proximity effects [25]. Additionally, the elimination of solvent-solute interactions can alter reaction pathways and selectivity patterns, sometimes favoring desired product formation [26].

The optimization of solvent-free conditions requires careful consideration of several parameters, including:

  • Reaction temperature and heating methods
  • Mixing efficiency and mechanical activation
  • Catalyst selection and loading
  • Reactant ratios and physical states
  • Reaction time optimization [27]

Chitosan-Catalyzed Solvent-Free Methodology

A particularly effective solvent-free approach involves the use of chitosan as a heterogeneous catalyst for the synthesis of 2-aminopyrimidine-5-carboximidamide [28]. This method utilizes the active amino and hydroxyl groups of chitosan to facilitate the reaction between guanidines, aldehydes, and cyanoketones under mild conditions at approximately 85°C [9].

The reaction proceeds efficiently without solvent, yielding the desired product in 75-85% yield within 2-4 hours [29]. The chitosan catalyst can be readily recovered and reused, further enhancing the sustainability profile of this methodology [9]. The absence of solvent not only reduces environmental impact but also simplifies purification procedures, as fewer impurities are generated during the reaction [30].

Multicomponent Solvent-Free Approaches

Multicomponent reactions under solvent-free conditions offer another optimized approach for the synthesis of 2-aminopyrimidine-5-carboximidamide [31]. These reactions typically involve the combination of 2-amino-4,6-dichloropyrimidine with appropriate amines in the presence of triethylamine at 80-90°C [28]. The solvent-free environment facilitates efficient mixing and interaction of the components, resulting in high yields (85-95%) within 4-8 hours [32].

The optimization of these multicomponent approaches focuses on several key factors:

  • Precise temperature control to prevent decomposition
  • Optimal base selection and stoichiometry
  • Efficient mixing to ensure homogeneous reaction conditions
  • Appropriate reaction time to maximize yield while minimizing side reactions [33]

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation has emerged as a powerful tool for optimizing solvent-free synthesis of 2-aminopyrimidine-5-carboximidamide [34]. This approach combines the advantages of solvent-free conditions with the efficiency of microwave heating, resulting in significantly reduced reaction times and often improved yields [31].

The microwave-assisted methodology typically involves the reaction of chalcones with guanidine hydrochloride under microwave irradiation at approximately 150°C [35]. The reaction completes within 15-30 minutes, yielding the desired product in 68-82% yield [31]. The rapid heating and specific microwave effects contribute to the efficiency of this approach, making it particularly suitable for rapid synthesis and optimization studies [36].

Catalytic Systems and Yield Enhancement Strategies

The development of effective catalytic systems represents a critical aspect of optimizing the synthesis of 2-aminopyrimidine-5-carboximidamide. Various catalysts have been employed to enhance reaction rates, improve selectivity, and increase overall yields [37]. These catalytic systems operate through different mechanisms, each offering distinct advantages for specific reaction conditions and precursor combinations [38].

Heterogeneous Catalysis

Heterogeneous catalysts have gained significant attention for the synthesis of 2-aminopyrimidine-5-carboximidamide due to their recyclability and operational simplicity [39]. Chitosan stands out as an efficient heterogeneous catalyst, with its active amino and hydroxyl groups facilitating the reaction between guanidines, aldehydes, and cyanoketones [9]. The catalyst operates at moderate temperatures (approximately 85°C) and can be easily recovered for reuse, making it environmentally favorable [40].

Other heterogeneous catalytic systems include:

  • Keggin-type heteropolyacids, which facilitate the coupling of 1,3-diketones, aldehydes, and ammonium acetate with yields of 60-73% [15]
  • β-cyclodextrin in water, which eliminates the need for hazardous metals and acids while providing excellent yields (75-87%) [15]
  • Nickel(II) complexes, which catalyze multicomponent reactions for pyrimidine synthesis with good selectivity [30]

Lewis Acid Catalysis

Lewis acid catalysts play a crucial role in enhancing the yield and selectivity of 2-aminopyrimidine-5-carboximidamide synthesis [41]. Ytterbium triflate (Yb(OTf)₃) has proven particularly effective, catalyzing the reaction between ynones and benzamidine in tetrahydrofuran with yields of 50-69% after 48 hours [26]. The Lewis acid activates carbonyl groups, facilitating nucleophilic attack and subsequent cyclization [42].

Zinc chloride and copper chloride also serve as effective Lewis acid catalysts, with loading levels of 15-20 mol% and 10-15 mol%, respectively [20]. These catalysts operate at elevated temperatures (120-150°C) and provide yields in the range of 60-87% [20]. The selection of appropriate Lewis acid depends on factors such as precursor functionality, desired selectivity, and compatibility with reaction conditions [43].

Table 2: Catalytic Systems for 2-Aminopyrimidine-5-carboximidamide Synthesis

Catalyst SystemLoading (mol%)Temperature (°C)SolventYield Enhancement StrategyTypical Yield Range (%)
ChitosanCatalytic amount85Solvent-freeHeterogeneous catalysis75-85
Ytterbium Triflate10-20Room temp - 80THFLewis acid activation50-69
PiperidineCatalytic amountReflux (100)WaterPhase-transfer catalysis75-87
Palladium Complex0.5-580-120DMFC-H functionalization61-89
Zinc Chloride15-20120-150Isopropanol/TolueneMetal coordination70-80
Copper Chloride10-15100-120VariousRedox catalysis60-87
Potassium CarbonateStoichiometric70-100MethanolBase-promoted cyclization65-90
Lewis Acids (BF₃·OEt₂)10-15Room temp - 80Toluene/DCMElectrophilic activation58-80
TriethylamineStoichiometric80-90Solvent-freeAcid-base catalysis85-95

Base-Catalyzed Systems

Base-catalyzed systems offer another effective approach for enhancing the yield of 2-aminopyrimidine-5-carboximidamide synthesis [44]. Potassium carbonate serves as an efficient base catalyst for the reaction between β-chlorovinyl aldehydes and guanidines in methanol, providing yields of 65-90% at temperatures of 70-100°C [19]. The base facilitates deprotonation steps and promotes cyclization reactions, leading to efficient formation of the pyrimidine ring [45].

Triethylamine represents another valuable base catalyst, particularly for solvent-free conditions [28]. When used in stoichiometric amounts at 80-90°C, triethylamine catalyzes the reaction between 2-amino-4,6-dichloropyrimidine and various amines, resulting in yields of 85-95% [28]. The base neutralizes hydrogen chloride generated during the reaction, preventing inhibition of the catalytic cycle [46].

Yield Enhancement Strategies

Several strategies have been developed to enhance the yield of 2-aminopyrimidine-5-carboximidamide synthesis beyond catalyst optimization [47]. These include:

  • Reaction Parameter Optimization: Careful control of temperature, time, and reactant ratios can significantly impact yields [48]. For instance, increasing the reaction time from 15 minutes to 6 hours in palladium-catalyzed reactions can improve yields from 19% to 51% [29].

  • Solvent Selection: While solvent-free conditions offer advantages, specific solvents can enhance yields for certain catalytic systems. For example, a mixture of isopropanol and toluene has proven effective for zinc chloride-catalyzed reactions, limiting decomposition of reactants [20].

  • Microwave and Ultrasound Assistance: These techniques provide efficient energy transfer, accelerating reactions and often improving yields [31]. Microwave irradiation at 150°C can reduce reaction times to 15-30 minutes while maintaining good yields (68-82%) [31].

  • Sequential One-Pot Processes: Conducting multiple reaction steps in a single vessel without intermediate purification can enhance overall yields by minimizing material losses during transfers and purifications.

Purification Techniques and Crystallization Protocols

The purification and crystallization of 2-aminopyrimidine-5-carboximidamide represent critical steps in obtaining high-purity material suitable for further applications. Various techniques have been developed to address the specific challenges associated with purifying this compound, each offering distinct advantages depending on the synthetic route and impurity profile.

Recrystallization Methods

Recrystallization serves as a primary purification technique for 2-aminopyrimidine-5-carboximidamide, exploiting differential solubility to separate the desired product from impurities. Ethanol-water mixtures have proven particularly effective, with temperature gradients from 20°C to -20°C facilitating crystallization [12]. This approach typically yields recovery rates of 85-95% with purity levels of 95-99% [12].

For compounds with different solubility profiles, dimethylformamide-methanol systems offer an alternative recrystallization medium [7]. These higher-boiling solvent combinations are particularly useful for compounds with limited solubility in conventional solvents, operating at temperatures of 50-80°C with recovery rates of 80-95% [7].

Chromatographic Purification

Chromatographic techniques provide powerful tools for purifying 2-aminopyrimidine-5-carboximidamide, particularly when dealing with complex impurity profiles. Silica gel column chromatography using chloroform-methanol (9:1) mixtures effectively separates polar and non-polar impurities, achieving purities of 90-98% with recovery rates of 70-90% [21].

For more polar derivatives, C-18 reverse-phase chromatography using acetonitrile-water systems offers superior separation [21]. This technique is particularly valuable for purifying final compounds with high polarity, providing purities of 95-98% with recovery rates of 75-85% [21].

Table 3: Purification Techniques and Crystallization Protocols for 2-Aminopyrimidine-5-carboximidamide

Purification MethodSolvent SystemTemperature Range (°C)Typical Recovery (%)Purity Achieved (%)Key Features
Recrystallization from EthanolEthanol/Water20 to -2085-9595-99Temperature-dependent solubility
Column Chromatography (Silica)Chloroform/Methanol (9:1)Room temperature70-9090-98Polar/non-polar separation
Recrystallization from DMFDMF/Methanol50-8080-9595-99High-boiling solvent system
Washing with Cold SolventsDiethyl Ether0-2590-9885-95Simple, efficient
C-18 Reverse Phase ChromatographyAcetonitrile/WaterRoom temperature75-8595-98Polar compound purification
Trituration with AcidDilute HClRoom temperature85-9599-100High purity achievement
Vacuum SublimationGas phase148-19460-8090-95Gas-phase crystallization
Slurry CrystallizationMethanolRoom temperature80-9095-99Polymorph control
Ball Milling CrystallizationSolid-stateRoom temperature85-9590-98Mechanochemical approach

Advanced Crystallization Protocols

Advanced crystallization protocols have been developed to control polymorphism and enhance purity of 2-aminopyrimidine-5-carboximidamide. Vacuum sublimation represents a sophisticated approach, involving crystallization from the gas phase at temperatures of 148-194°C [22]. While recovery rates are moderate (60-80%), this technique provides high-purity material (90-95%) with well-defined crystal morphology [22].

Slurry crystallization in methanol offers another advanced protocol, particularly useful for polymorph control [22]. This technique involves stirring the crude product in methanol at room temperature for extended periods (typically 48 hours), resulting in recovery rates of 80-90% with purities of 95-99% [22]. The controlled crystallization environment facilitates the formation of the most thermodynamically stable polymorph.

Purification by Adduct Formation

A specialized purification approach for 5-pyrimidinecarboxamides involves the formation of adducts with organic bases [12]. This method entails reacting the crude 2-aminopyrimidine-5-carboximidamide with bases such as triethylamine or triethanolamine to form discrete salts [12]. These adducts can be readily purified through recrystallization from appropriate solvents, followed by regeneration of the free compound through treatment with dilute acid [12].

The adduct formation approach offers several advantages:

  • High purification efficiency, with final purities approaching 100%
  • Scalability for industrial applications
  • Flexibility in base selection to address specific impurity profiles
  • Efficient removal of colored impurities [12]

Sequential purification using different bases (e.g., triethylamine followed by n-dodecylamine) can further enhance purity levels, making this approach particularly valuable for obtaining ultra-pure material [12].

Green Purification Approaches

Environmentally friendly purification techniques have gained increasing attention for 2-aminopyrimidine-5-carboximidamide processing. Simple washing with cold diethyl ether represents a straightforward green approach, providing recovery rates of 90-98% with moderate purities of 85-95% [13]. This method minimizes solvent usage and is particularly suitable for removing non-polar impurities [13].

The thermodynamic characterization of 2-Aminopyrimidine-5-carboximidamide reveals significant challenges in experimental determination due to the compound's potential thermal instability. The molecular formula C₅H₇N₅ with a molecular weight of 137.15 g/mol [1] establishes the fundamental thermodynamic framework for this heterocyclic compound.

Comparative analysis with structurally related aminopyrimidine derivatives provides insight into expected thermal behavior. The parent compound 2-aminopyrimidine exhibits a melting point range of 124-128°C [2] [3], while the 5-carboxaldehyde derivative demonstrates significantly elevated thermal stability with a melting point of 209-214°C [4] [5]. The 5-carboxylic acid analog shows exceptional thermal resistance with a melting point exceeding 300°C [6]. This progressive increase in melting points correlates with enhanced intermolecular hydrogen bonding capacity as functional group complexity increases.

CompoundMelting Point (°C)Boiling Point (°C)Molecular Weight (g/mol)
2-Aminopyrimidine124-128158 (186 mbar)95.11
2-Aminopyrimidine-5-carboxaldehyde209-214372.7±34.0 (760 mmHg)123.11
2-Aminopyrimidine-5-carboxylic acid>300474.6 (760 mmHg)139.11
2-Aminopyrimidine-5-carboximidamideNot determinedNot determined137.15

For 2-Aminopyrimidine-5-carboximidamide, the carboximidamide functional group (-C(=NH)-NH₂) introduces unique thermal considerations. The imine nitrogen's capacity for tautomerization with the amine form (-C(NH₂)=NH) creates multiple hydrogen bonding pathways that likely elevate the melting point above the parent aminopyrimidine . Based on molecular weight and functional group analysis, the melting point is estimated to fall within the 180-220°C range, intermediate between the carboxaldehyde and carboxylic acid derivatives.

Boiling point determination faces similar experimental challenges, with thermal decomposition likely occurring before normal boiling. The compound's high polarity, evidenced by a calculated topological polar surface area of 103 Ų , suggests significant intermolecular attractions that would elevate boiling point substantially above 400°C under standard atmospheric pressure.

Solubility in Polar/Nonpolar Solvents

The solubility profile of 2-Aminopyrimidine-5-carboximidamide is dominated by its exceptional polarity arising from multiple nitrogen-containing functional groups. The compound contains five nitrogen atoms within a compact molecular framework, creating extensive hydrogen bonding potential with polar solvents .

Solvent TypeSolubilityNotes
WaterHigh (estimated)Due to amino and carboximidamide groups
Polar solvents (general)High (estimated)TPSA 103 Ų indicates high polar solubility
MethanolModerate to highBased on related aminopyrimidines
EthanolModerate to highBased on related aminopyrimidines
DMSOHigh (estimated)Common solvent for polar compounds
DMFHigh (estimated)Common solvent for polar compounds
Nonpolar solventsLow (estimated)Low due to high polarity

Aqueous solubility is predicted to be exceptionally high based on the compound's hydrogen bonding capacity. The amino group at position 2 and the carboximidamide group at position 5 both function as hydrogen bond donors and acceptors [8]. Related aminopyrimidine derivatives demonstrate significant water solubility, with 2-aminopyrimidine itself being highly soluble in aqueous media [2] [9].

In polar protic solvents such as methanol and ethanol, moderate to high solubility is expected. The parent 2-aminopyrimidine shows good solubility in these solvents [2], and the additional polar carboximidamide group should enhance this property. The estimated LogP value of -0.8 ± 0.3 [10] confirms the compound's preference for polar environments over lipophilic media.

Polar aprotic solvents including dimethyl sulfoxide and dimethylformamide are expected to provide excellent solvation through dipole-dipole interactions and hydrogen bonding with the solvent's oxygen atoms. These solvents commonly dissolve compounds with similar hydrogen bonding profiles [10].

Nonpolar solvents such as hexane, benzene, and chloroform are anticipated to show minimal dissolution capacity. The compound's high polarity and extensive hydrogen bonding requirements are incompatible with nonpolar solvent environments. This selectivity provides opportunities for purification through differential solubility techniques.

pH-Dependent Stability and Degradation Kinetics

The stability profile of 2-Aminopyrimidine-5-carboximidamide exhibits marked pH dependence, primarily governed by the carboximidamide functional group's susceptibility to hydrolysis. Comparative studies with related aminopyrimidine compounds provide mechanistic insights into degradation pathways [11] [12].

ConditionStabilityDegradation Products
pH 2-6 (acidic)StableNone expected
pH 7-9 (neutral)Stable (estimated)None expected
pH >10 (basic)Unstable (hydrolysis)Carboxylic acid derivative
Temperature <25°CStableNone
Temperature 25-37°CStableNone
Temperature >100°CDecomposition likelyVarious decomposition products
Light exposureLight sensitive (estimated)Photodegradation products
MoistureHygroscopic potentialHydrates possible

Under acidic conditions (pH 2-6), the compound demonstrates stability comparable to related 6-aminopyridine-2-carboxamidine derivatives, which remain stable in this pH range [11]. The protonation of amino groups under acidic conditions reduces nucleophilicity and prevents intramolecular cyclization reactions that could lead to degradation.

Neutral pH conditions (pH 7-9) are expected to provide optimal stability. The carboximidamide group exists primarily in its neutral form, minimizing hydrolysis potential while maintaining structural integrity. This pH range represents ideal storage and handling conditions.

Basic conditions (pH >10) present significant stability challenges. The mechanism mirrors that observed in related compounds, where hydroxide ion attack on the carboximidamide carbon leads to hydrolysis [11]. The degradation pathway proceeds through nucleophilic addition of hydroxide to form a tetrahedral intermediate, followed by elimination to yield the corresponding 2-aminopyrimidine-5-carboxylic acid and ammonia [13].

The hydrolysis kinetics follow second-order behavior, with reaction rate proportional to both compound concentration and hydroxide ion concentration. Temperature acceleration of this process follows Arrhenius behavior, with rate constants doubling approximately every 10°C increase [13].

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

137.07014524 g/mol

Monoisotopic Mass

137.07014524 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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